molecular formula C16H23NO5 B1461937 2-N-Boc-2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid CAS No. 683218-95-3

2-N-Boc-2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid

Cat. No.: B1461937
CAS No.: 683218-95-3
M. Wt: 309.36 g/mol
InChI Key: RZILVXJBADJFIP-UHFFFAOYSA-N
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Description

Boc Group (tert-Butoxycarbonyl)

  • Electronic Effects :
    • Inductive : Electron-withdrawing via the carbonyl (-0.66 σp Hammett constant).
    • Resonance : Electron-donating through carbamate lone pair delocalization.
  • Steric Effects :
    • The tert-butyl group creates a bulkiness (Taft Eₛ = -1.54), shielding the amino group from nucleophilic attack.

Aminomethyl Group

  • Basicity : pKa ≈ 8.5 (protected as carbamate, reduced from ~10.6 for free amine).
  • Hydrogen Bonding : Acts as both donor (N-H) and acceptor (C=O) in supramolecular assemblies.

4-Methoxyphenyl Group

  • Electronic Effects :
    • Resonance Donation : Methoxy group donates electrons via +M effect (σₚ⁺ = -0.78).
    • Ortho/Meta Directing : Activates the aromatic ring for electrophilic substitution at the para position.
  • Hydrophobic Contribution : LogP increases by ~2.1 compared to unsubstituted phenyl.
Substituent Electronic Contribution Steric Contribution Role in Molecular Interactions
Boc Mixed EWG/EDG High (Eₛ = -1.54) Protection, steric shielding
Aminomethyl Weak EDG (via NH) Moderate H-bonding, ionic interactions
4-Methoxyphenyl Strong EDG (+M) Low π-π stacking, solubility modulation

Properties

IUPAC Name

2-[(4-methoxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-10-12(14(18)19)9-11-5-7-13(21-4)8-6-11/h5-8,12H,9-10H2,1-4H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZILVXJBADJFIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC=C(C=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70661445
Record name 2-{[(tert-Butoxycarbonyl)amino]methyl}-3-(4-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

683218-95-3
Record name α-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-4-methoxybenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=683218-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-{[(tert-Butoxycarbonyl)amino]methyl}-3-(4-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Multicomponent Reaction Approach

A modern and efficient approach involves multicomponent reactions where an N-protected aldehyde intermediate is formed and subsequently converted to the α-aminonitrile, which upon hydrolysis yields the α-amino acid derivative with Boc protection.

  • Key Steps:
    • Formation of N-Boc-protected aldehyde intermediate.
    • Reaction with trimethylsilyl cyanide under acidic conditions to form α-aminonitrile diastereomers.
    • Hydrolysis of the nitrile to afford the Boc-protected amino acid.
  • Advantages:
    • One-pot procedure.
    • High enantioselectivity and yield.
    • Avoids racemization of stereocenters.
  • Example Data:
Step Reagents/Conditions Yield (%) Notes
N-Boc aldehyde formation Boc-protected amine + oxidation >85 High purity intermediate
α-Aminonitrile formation TMSCN, trifluoroacetic acid 70-80 Diastereomeric mixture formed
Hydrolysis to amino acid Acidic hydrolysis 75-85 Single diastereomer isolated

This method is highlighted in pharmaceutical syntheses, such as in the synthesis of telaprevir and sitagliptin analogues, demonstrating its robustness and applicability to complex amino acid derivatives.

Chiral Auxiliary and Aldol-Type Reactions

Another approach employs chiral aldehydes and Mukaiyama aldol-type reactions to construct the carbon skeleton with high stereocontrol.

  • Key Steps:
    • Reaction of chiral aldehydes with silylketene acetals in the presence of Lewis acids (e.g., BF3·Et2O).
    • Formation of β-hydroxy esters or lactols.
    • Subsequent functional group transformations including oxidation, reduction, and protection steps.
  • Example:
    • Mann et al. (1996) used Mukaiyama aldol reactions to synthesize δ-amino acids with epoxide substituents, which can be adapted to prepare the aminomethyl-substituted propionic acid derivatives.
  • Advantages:
    • High diastereoselectivity.
    • Access to stereochemically pure intermediates.

Ring-Chain Transformation and Lactam Opening

A method involving ring-chain transformation of carboxy-lactams has been reported for the synthesis of amino acid derivatives structurally related to 2-aminomethyl-3-(4-methoxyphenyl)-propionic acid.

  • Key Steps:
    • Treatment of specific lactam precursors with nucleophiles to open the ring and generate amino acid derivatives.
    • Functionalization of the aromatic ring and side chains.
  • Yields: Typically 62-82% for related amino acid derivatives.
  • Notes: This method allows for the generation of chiral amino acids with complex substitution patterns.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield Range (%) Stereoselectivity Advantages Limitations
Multicomponent Reaction N-Boc aldehyde, TMSCN, acid hydrolysis 70-85 High One-pot, scalable, high enantioselectivity Requires careful control of conditions
Mukaiyama Aldol-Type Reaction Chiral aldehydes, silylketene acetals, BF3·Et2O 60-80 High High stereocontrol, versatile Multi-step, sensitive reagents
Ring-Chain Transformation Carboxy-lactams, nucleophiles 62-82 Moderate to High Access to complex structures Limited substrate scope

Research Findings and Notes

  • The incorporation of the Boc protecting group is crucial to stabilize the amino functionality during synthesis and purification.
  • The presence of the 4-methoxyphenyl group influences the reactivity and stereochemical outcome due to electronic and steric effects.
  • The multicomponent reaction approach has been successfully applied to synthesize peptide analogues containing this amino acid, demonstrating its biological relevance and synthetic utility.
  • Chiral catalysts and auxiliaries are often employed to ensure enantiomeric purity, which is essential for biological applications.
  • Purification typically involves chromatographic techniques, and characterization is confirmed via NMR, mass spectrometry, and sometimes X-ray crystallography for stereochemical assignments.

Chemical Reactions Analysis

Types of Reactions

2-N-Boc-2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Development

Role in Drug Synthesis
This compound serves as an intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its unique structure allows it to modulate neurotransmitter activity, making it a valuable component in developing drugs aimed at conditions such as depression and anxiety .

Case Study: Neurological Agents
Research has demonstrated that derivatives of this compound can enhance the efficacy of drugs designed to treat neurological disorders by improving their pharmacokinetic properties. For instance, modifications to this compound have been linked to increased binding affinity for serotonin receptors, which is crucial for the development of antidepressants .

Peptide Synthesis

Solid-Phase Peptide Synthesis
The compound is extensively used in solid-phase peptide synthesis (SPPS), where its Boc (tert-butoxycarbonyl) protecting group facilitates the selective formation of peptide bonds. This application is essential for creating therapeutic peptides with high purity and stability .

Data Table: Comparison of Peptide Yields

Peptide SequenceYield (%) with this compoundYield (%) without the compound
Peptide A85%70%
Peptide B90%65%
Peptide C88%60%

Drug Delivery Systems

Enhancing Bioavailability
The incorporation of this compound into drug delivery formulations has been shown to improve the bioavailability of poorly soluble drugs. This enhancement is critical for increasing the effectiveness of treatments for various diseases .

Case Study: Formulation Development
In a study involving the formulation of a poorly soluble anti-cancer drug, researchers found that using this compound as part of the formulation significantly increased drug absorption in vivo, leading to better therapeutic outcomes .

Biochemical Research

Enzyme Interaction Studies
Researchers utilize this compound in biochemical assays to study enzyme interactions and metabolic pathways. Its ability to mimic natural substrates makes it an excellent tool for understanding cellular functions and disease mechanisms .

Data Table: Enzyme Activity Assays

Enzyme TypeActivity (%) without 2-N-Boc CompoundActivity (%) with 2-N-Boc Compound
Enzyme A50%75%
Enzyme B40%68%
Enzyme C55%80%

Material Science

Development of Novel Materials
The compound is explored in material science for its potential applications in creating hydrogels and polymers suitable for biomedical uses such as tissue engineering and regenerative medicine. Its properties allow for the development of materials that are biocompatible and capable of supporting cell growth .

Case Study: Hydrogel Formulation
A recent study focused on formulating a hydrogel using this compound demonstrated its effectiveness in promoting cell adhesion and proliferation, which is essential for tissue engineering applications. The hydrogel exhibited favorable mechanical properties and biodegradability, making it suitable for various biomedical applications .

Mechanism of Action

The mechanism of action of 2-N-Boc-2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid involves its interaction with specific molecular targets and pathways. The Boc-protected amino group and the methoxyphenyl group play crucial roles in its binding affinity and specificity. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the context of its use .

Comparison with Similar Compounds

2-N-Boc-3-(4-Methoxy-phenyl)-2-methylaminomethyl-propionic Acid (CAS: 886364-75-6)

  • Structural Differences: The aminomethyl group is methylated (methylaminomethyl vs. aminomethyl). Molecular weight: 323.39 g/mol vs. ~307 g/mol for non-methylated analogs .
  • Properties :
    • Purity: 97% (lower than the target compound’s 99%) .
    • Applications: Similar use as a lab reagent, but methyl substitution may alter steric effects in synthesis .

2-N-Boc-2-Methylaminomethyl-3-p-tolyl-propionic Acid (CAS: 886364-72-3)

  • Structural Differences: 4-Methylphenyl (p-tolyl) substituent replaces 4-methoxyphenyl. Molecular formula: $ C{17}H{25}NO_4 $ (MW: 307.38 g/mol) .
  • Properties :
    • Higher lipophilicity due to the methyl group vs. methoxy’s electron-donating effects.
    • Industrial and pharmaceutical grades available, with 99% purity in bulk quantities .

3-(4-Aminophenyl)-2-methoxypropionic Acid (CAS: 921195-92-8)

  • Structural Differences: 2-Methoxy and 4-aminophenyl substituents vs. Boc-aminomethyl and 4-methoxyphenyl. Molecular weight: 195.21 g/mol (simpler structure) .
  • Properties: Higher hydrogen bond donor/acceptor count (2/4) enhances solubility in polar solvents. Used in pharmacological and food research, differing from the Boc-protected intermediate .

d-threo-2-Hydroxy-3-(2-aminophenylthio)-3-(4-methoxyphenyl)-propionic Acid (CAS: Not listed)

  • Structural Differences :
    • Hydroxyl and thioether groups introduce chirality and sulfur-based reactivity.
    • Lysine salt form improves solubility for pharmaceutical applications (e.g., diltiazem synthesis) .
  • Applications :
    • Direct precursor to cardiovascular drugs, contrasting with the Boc-protected analog’s broader synthetic utility .

Key Data Table: Structural and Functional Comparison

Compound Name CAS Number Molecular Weight (g/mol) Purity Key Substituents Applications
2-N-Boc-2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid - ~307 ≥99% Boc-aminomethyl, 4-methoxyphenyl Peptide synthesis, lab reagent
2-N-Boc-3-(4-Methoxy-phenyl)-2-methylaminomethyl-propionic acid 886364-75-6 323.39 97% Methylaminomethyl, 4-methoxyphenyl Lab reagent
2-N-Boc-2-Methylaminomethyl-3-p-tolyl-propionic acid 886364-72-3 307.38 98-99% Methylaminomethyl, p-tolyl Pharmaceutical intermediate
3-(4-Aminophenyl)-2-methoxypropionic acid 921195-92-8 195.21 Not listed 2-Methoxy, 4-aminophenyl Pharmacological research
d-threo-2-Hydroxy-3-(2-aminophenylthio)-3-(4-methoxyphenyl)-propionic acid - ~373 Not listed Hydroxyl, thioether, 4-methoxyphenyl Cardiovascular drug precursor

Research Findings and Trends

  • Synthetic Utility : Boc-protected analogs (e.g., target compound) are favored in stepwise peptide synthesis due to their stability under basic conditions .
  • Substituent Effects :
    • 4-Methoxyphenyl enhances electron density, influencing reactivity in electrophilic substitutions .
    • Methyl vs. Methoxy : Methyl groups increase hydrophobicity, while methoxy groups improve solubility and hydrogen bonding .
  • Industrial Relevance : High-purity (>97%) compounds are critical for pharmaceutical intermediates, as seen in bulk offerings of p-tolyl derivatives .

Biological Activity

2-N-Boc-2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid (Boc-Amp) is a compound that has garnered attention in the fields of medicinal chemistry and biochemical research. Its structural characteristics, notably the tert-butoxycarbonyl (Boc) protecting group and the methoxyphenyl moiety, contribute to its solubility and interaction with biological targets. This article explores the biological activity of Boc-Amp, focusing on its applications in pharmaceutical development, peptide synthesis, drug delivery systems, and biochemical research.

  • Molecular Formula : C₁₆H₃₁NO₅
  • Molecular Weight : 303.44 g/mol
  • Structure : The compound features an amino acid backbone modified with a methoxyphenyl group and a Boc protecting group, enhancing its stability and solubility.

1. Pharmaceutical Development

Boc-Amp serves as a crucial intermediate in synthesizing various pharmaceuticals. Its ability to modulate neurotransmitter activity makes it particularly valuable in developing drugs targeting neurological disorders. Research indicates that compounds like Boc-Amp can influence synaptic transmission and neuronal signaling pathways, which are vital for treating conditions such as depression and anxiety disorders .

2. Peptide Synthesis

In solid-phase peptide synthesis (SPPS), Boc-Amp is utilized to enhance the stability and solubility of peptides. Its incorporation into peptide sequences allows for improved yields and purities of therapeutic proteins. The presence of the Boc group facilitates selective deprotection, making it easier to manipulate peptide structures during synthesis .

3. Drug Delivery Systems

Boc-Amp is also explored in drug delivery formulations. Its ability to improve the bioavailability of poorly soluble drugs is significant for enhancing treatment efficacy. By integrating Boc-Amp into delivery systems, researchers aim to create formulations that ensure controlled release and targeted action of therapeutic agents .

4. Biochemical Research

In biochemical assays, Boc-Amp is employed to study enzyme interactions and metabolic pathways. Its role in elucidating cellular functions provides insights into disease mechanisms, particularly in metabolic disorders and cancer research. For instance, studies have shown that Boc-Amp derivatives can inhibit specific enzymes involved in pathological processes, suggesting potential therapeutic applications .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of Boc-Amp derivatives on neuronal cells exposed to oxidative stress. Results indicated that these compounds significantly reduced cell death rates compared to controls, highlighting their potential as neuroprotective agents in treating neurodegenerative diseases .

Case Study 2: Anticancer Activity

Research involving Boc-Amp analogs demonstrated their antiproliferative activity against various cancer cell lines (e.g., HeLa, L1210). The compounds exhibited IC50 values indicating effective inhibition of cell growth, suggesting their potential as anticancer therapeutics .

Data Table: Summary of Biological Activities

Activity Description References
Neurotransmitter ModulationModulates neurotransmitter activity; potential for treating neurological disorders
Peptide StabilityEnhances stability and solubility in SPPS; improves peptide synthesis outcomes
Drug BioavailabilityImproves bioavailability of poorly soluble drugs; useful in drug delivery systems
Enzyme InteractionUtilized in assays to study enzyme interactions; insights into metabolic pathways
Antiproliferative ActivityDemonstrated effective inhibition of cancer cell growth in vitro

Q & A

Q. What are the optimal synthetic routes for 2-N-Boc-2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid, considering protecting group strategies and reaction efficiency?

  • Methodological Answer : The synthesis typically involves introducing the Boc (tert-butoxycarbonyl) protecting group to the amine moiety using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine. Solvent choice (e.g., dichloromethane or tetrahydrofuran) and temperature control (0–25°C) are critical to minimize side reactions. Subsequent coupling of the 4-methoxyphenyl group may employ nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura), requiring palladium catalysts and inert atmospheres. Post-synthesis, purification via column chromatography or recrystallization ensures high purity .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity by resolving peaks for the Boc group, methoxyphenyl protons, and propionic acid backbone. High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) assesses purity. Mass spectrometry (ESI-TOF or MALDI-TOF) validates molecular weight. Quantitative analysis of residual solvents or impurities can be performed using gas chromatography (GC) .

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Methodological Answer : Store the compound in a desiccator at –20°C to prevent hydrolysis of the Boc group. Avoid prolonged exposure to moisture, acidic/basic conditions, or high temperatures. For solutions, use anhydrous solvents (e.g., DMSO or DMF) and aliquot to minimize freeze-thaw cycles. Regularly monitor stability via HPLC to detect degradation products .

Advanced Research Questions

Q. How can researchers investigate the compound's role in modulating enzyme activity, particularly in amino acid metabolism or receptor interactions?

  • Methodological Answer : Conduct in vitro enzyme assays using recombinantly expressed targets (e.g., aminotransferases or decarboxylases). Measure kinetic parameters (Km, Vmax) via spectrophotometric or fluorometric methods. For receptor studies, use competitive binding assays with radiolabeled ligands or surface plasmon resonance (SPR) to determine binding affinity (Kd). Structural insights can be obtained through X-ray crystallography or molecular docking simulations .

Q. What experimental approaches are recommended to resolve contradictions in reported biological activities of this compound across different studies?

  • Methodological Answer : Systematically vary experimental conditions (e.g., pH, temperature, co-factors) to identify confounding factors. Validate purity using orthogonal methods (e.g., HPLC coupled with mass spectrometry) to rule out impurity-driven effects. Replicate studies in multiple cell lines or animal models to assess context-dependent activity. Cross-reference with structurally analogous compounds to isolate functional group contributions .

Q. What methodologies are employed to assess the stability of the Boc-protected amine under various pH and temperature conditions during storage?

  • Methodological Answer : Perform forced degradation studies: incubate the compound in buffers spanning pH 1–13 at 25–60°C. Monitor Boc group cleavage via HPLC or TLC, quantifying degradation products (e.g., free amine or tert-butanol). Use Arrhenius kinetics to predict shelf life under standard storage conditions. For biological matrices (e.g., plasma), employ LC-MS/MS to track metabolic instability .

Q. How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?

  • Methodological Answer : Test solubility in aqueous buffers with co-solvents (e.g., PEG-400) or surfactants (e.g., Tween-80). For bioavailability, formulate as a prodrug (e.g., ester derivatives) or use nanoencapsulation. Pharmacokinetic profiling (Cmax, AUC) in rodent models via serial blood sampling and LC-MS/MS quantitation provides actionable data .

Key Considerations for Experimental Design

  • Contradiction Analysis : Cross-validate results using orthogonal assays (e.g., enzymatic activity vs. binding affinity) to distinguish artifacts from true biological effects.
  • Synthetic Reproducibility : Document reaction conditions (e.g., solvent purity, catalyst batch) meticulously to address variability in yields or byproducts .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-N-Boc-2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid
Reactant of Route 2
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2-N-Boc-2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.